molecular formula C10H18N2 B6285724 [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine CAS No. 1243606-13-4

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine

Cat. No.: B6285724
CAS No.: 1243606-13-4
M. Wt: 166.3
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Description

(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a pyrrole-derived tertiary amine featuring a 1-ethyl-2,5-dimethylpyrrole core with a methylamine substituent at the 3-position (Figure 1). The pyrrole ring contributes aromaticity and electron-rich properties, while the methyl and ethyl groups enhance lipophilicity.

Properties

CAS No.

1243606-13-4

Molecular Formula

C10H18N2

Molecular Weight

166.3

Purity

75

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis as the Foundation

The synthesis typically begins with the construction of the 2,5-dimethylpyrrole core via the Paal-Knorr reaction, a well-established method for pyrrole formation. This involves cyclocondensation of 2,5-hexanedione with a primary amine—in this case, ethylamine—under microwave-assisted conditions to enhance reaction efficiency. The microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80%.

Reaction conditions :

  • Amine : Ethylamine hydrochloride (1.2 equivalents)

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : 120°C (microwave)

  • Time : 15–20 minutes

The product, 1-ethyl-2,5-dimethyl-1H-pyrrole, serves as the precursor for subsequent functionalization.

Vilsmeier-Haack Formylation at C3

The C3 position of the pyrrole ring is formylated using the Vilsmeier-Haack reaction, which introduces a formyl group essential for reductive amination. The formylating agent is generated in situ by combining dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Procedure :

  • Dissolve 1-ethyl-2,5-dimethyl-1H-pyrrole in anhydrous DMF.

  • Add POCl3 dropwise at 0°C, followed by stirring at room temperature for 2 hours.

  • Quench with ice-water and extract with dichloromethane.

This step yields 3-formyl-1-ethyl-2,5-dimethyl-1H-pyrrole, a critical intermediate.

Modern Reductive Amination Techniques

Sodium Triacetoxyborohydride-Mediated Reductive Amination

The formylated intermediate undergoes reductive amination with methylamine to introduce the (methyl)amine moiety. Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over traditional reducing agents due to its selectivity and mild reaction conditions.

Optimized protocol :

ParameterValue
Formylated pyrrole1.0 equivalent
Methylamine2.0 equivalents (40% aqueous)
Reducing agentNaBH(OAc)3 (1.5 equivalents)
SolventDichloroethane
Temperature25°C
Time12 hours
Yield72–78%

This method avoids over-reduction and minimizes byproduct formation.

Solvent and Temperature Effects on Yield

Recent studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like acetonitrile improve amine solubility but reduce yields to 65%, while dichloroethane balances solubility and reactivity. Elevated temperatures (40°C) shorten reaction times to 6 hours but risk side reactions, necessitating careful control.

Alternative Pathways and Hybrid Strategies

One-Pot Tandem Synthesis

Emerging approaches combine Paal-Knorr cyclization and reductive amination in a single pot, eliminating intermediate isolation. This method uses scandium(III) triflate as a dual-purpose catalyst, achieving a 68% overall yield.

Advantages :

  • Reduced purification steps

  • Lower solvent consumption

Limitations :

  • Requires precise stoichiometric control of ethylamine and methylamine.

Enzymatic Amination

Pilot-scale experiments employ transaminases to catalyze the amination step under aqueous conditions. While environmentally friendly, this method currently achieves only 35% yield due to enzyme inhibition by the pyrrole substrate.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Final product purity is verified via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. The retention time for (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is 8.2 minutes under isocratic conditions (acetonitrile:water = 70:30).

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J = 7.2 Hz, 3H, CH2CH3), 2.18 (s, 6H, 2×CH3), 2.98 (s, 3H, NCH3), 3.45 (q, J = 7.2 Hz, 2H, NCH2), 5.91 (s, 1H, pyrrole-H).

  • ESI-MS : m/z 166.26 [M+H]+.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Microwave vs. Conventional Heating

While microwave irradiation accelerates the Paal-Knorr step, scaling this technology incurs high capital costs. Batch reactors with conventional heating remain prevalent in commercial settings, offering a 15% lower operating cost despite longer cycle times.

Waste Management Strategies

Phosphorus-containing byproducts from the Vilsmeier-Haack reaction require neutralization with aqueous sodium bicarbonate, generating 2.5 kg of waste per kilogram of product. Recent advances replace POCl3 with ionic liquid catalysts, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of any double bonds or functional groups present.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products Formed

Scientific Research Applications

(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors[][3].

Mechanism of Action

The mechanism of action of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

  • Structure : Combines a 2,5-dimethylpyrrole with a 1,2,5-oxadiazole ring and an amine group.
  • Synthesis: Prepared via reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid . This method resembles the Paal-Knorr pyrrole synthesis, suggesting that (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine could be synthesized using analogous diketone-amine condensations.
  • Key Differences : The oxadiazole ring introduces additional polarity and hydrogen-bonding capacity, which may enhance crystallinity compared to the purely hydrocarbon-substituted target compound.

Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine

  • Structure : Features a triazole ring with a phenyl group and dimethylamine substituent.
  • Properties : NMR data (e.g., δ 3.71 ppm for CH2NMe2, δ 2.34 ppm for NMe2 ) suggest similarities in amine proton environments. However, the triazole’s aromaticity differs from pyrrole, leading to distinct electronic and coordination behaviors.
  • Applications : Triazole-amine hybrids are often used in medicinal chemistry, whereas pyrrole-amines may prioritize materials science due to their electron-rich cores.

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

  • Structure : Shares the 2,5-dimethylpyrrole backbone but includes a 4-methoxyphenyl and butylamine group.
  • Molecular Weight : 286.42 g/mol , compared to ~210 g/mol for the target compound (estimated).
  • Lipophilicity : The butyl and methoxyphenyl groups increase hydrophobicity, whereas the target compound’s ethyl and methyl groups likely offer moderate lipophilicity.

Methyl Diethanol Amine (MDEA)

  • Structure: A tertiary aliphatic amine with two ethanol groups.
  • Applications : Used in CO2 capture due to its high basicity and adsorption capacity (2.63 mmol CO2/g ). In contrast, the target compound’s aromatic pyrrole ring may reduce basicity but enhance π-π interactions in adsorption or catalysis.
  • Synthesis: MDEA is commercially synthesized via ethanolamination, whereas the target compound requires heterocyclic synthesis strategies .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
Target Compound Pyrrole ~210 Ethyl, methyl, methylamine Paal-Knorr analog Potential adsorption
4-(2,5-Dimethylpyrrolyl)-oxadiazolamine Pyrrole-oxadiazole ~194 Oxadiazole, amine Diketone-amine condensation Heterocyclic intermediates
Dimethyl(triazolylmethyl)amine Triazole ~217 Phenyl, dimethylamine Click chemistry Medicinal chemistry
Butyl(methoxyphenylpyrrolyl)amine Pyrrole 286.42 Methoxyphenyl, butylamine Not specified Not specified
MDEA Aliphatic amine 119.16 Diethanolamine Ethanolamination CO2 capture

Research Findings and Insights

  • Synthesis : The target compound’s synthesis likely mirrors ’s method, substituting 2,5-hexanedione with a diketone containing an ethyl group.
  • Basicity : Pyrrole’s aromaticity reduces amine basicity compared to MDEA, but the methylamine group may still participate in weak acid-base interactions.
  • Adsorption Potential: While MDEA excels in CO2 capture, the target compound’s pyrrole core could enable π-π interactions in pollutant adsorption, though direct data is lacking.
  • Coordination Chemistry : Analogous to ’s Co complex, the target compound might coordinate metals via the pyrrole N and methylamine, but steric hindrance from ethyl/methyl groups could limit this.

Biological Activity

(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine, with the CAS number 1243606-13-4, is a heterocyclic organic compound characterized by a pyrrole ring that is substituted with ethyl, dimethyl, and methylamine groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC10H18N2
Molecular Weight166.3 g/mol
CAS Number1243606-13-4
Purity75% - 95%

The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromide under basic conditions. Subsequent reactions with formaldehyde and methylamine yield the final product. The compound's unique substitution pattern enhances its reactivity and biological potential.

Antimicrobial Properties

Research has indicated that (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains. The results showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, cytotoxicity assays performed on MCF7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values indicating potent growth inhibition:

Cell LineIC50 (µM)
MCF715.0
A54920.5

These findings suggest that (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine may serve as a promising lead compound in the development of new anticancer therapies.

Study on Antimicrobial Effects

In a recent publication, researchers evaluated the antimicrobial effects of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting the compound's potential as an effective antimicrobial agent.

Anticancer Evaluation

Another significant study focused on the anticancer activity of this compound against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways. The study concluded that further investigation into its mechanism could unveil new therapeutic applications.

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